molecular formula C14H14ClN3O2S B1394355 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine CAS No. 1216398-85-4

4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine

Cat. No. B1394355
CAS RN: 1216398-85-4
M. Wt: 323.8 g/mol
InChI Key: SVUJNQMXTLRQMS-UHFFFAOYSA-N
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Description

“4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine” is a chemical compound with the molecular formula C14H14ClN3O2S and a molecular weight of 323.8 . It is also known by other synonyms such as "Piperidine, 4-[4-(4-chloro-3-nitrophenyl)-2-thiazolyl]-" .


Molecular Structure Analysis

The molecular structure of “4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine” is characterized by a piperidine ring attached to a thiazole ring, which is further substituted with a 4-chloro-3-nitrophenyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.

Scientific Research Applications

Insecticidal Activity

Compounds related to 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine have demonstrated insecticidal properties. Ding et al. (2019) synthesized novel piperidine thiazole compounds and found significant insecticidal activities against armyworm at various concentrations (Ding et al., 2019).

Anti-arrhythmic Activity

Piperidine-based 1,3-thiazole derivatives have been investigated for their anti-arrhythmic activity. Abdel‐Aziz et al. (2009) reported the synthesis of several derivatives with significant anti-arrhythmic effects (Abdel‐Aziz et al., 2009).

Structural Characterization

Gzella et al. (1999) conducted a study on nitropiperidinoimidazolderivate compounds, which included 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, a compound structurally related to the 4-chloro-3-nitrophenyl piperidine. They focused on the X-ray investigation and structural characterization of these compounds (Gzella et al., 1999).

Antimicrobial Activity

Compounds structurally similar to 4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine have shown antimicrobial potential. Abdel-Monem et al. (2010) synthesized compounds including 7-(4-Chloro/3-nitrophenyl)-8-[5,6-diphenyl-4-(1,3-thiazol-2-yl)-1,4-dihydro-1,2,4-triazin-3-yl]-5-oxo-1,5-dihydro[1,2,4]triazolo[1,5- a ]pyridine-6-carbonitrile, which were screened for their antimicrobial activity (Abdel-Monem, 2010).

Anticancer Properties

The 4-chloro-3-nitrophenyl piperidine derivatives have been explored for their potential in cancer treatment. Lefranc et al. (2013) investigated thiazoles, including 4-chloro-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, for their growth inhibitory activities on various human cancer cell lines (Lefranc et al., 2013).

Synthesis in Anti-Tuberculosis Drug Research

Eckhardt et al. (2020) studied the synthesis of a compound structurally related to 4-chloro-3-nitrophenyl piperidine, which was a side product in the synthesis of a new class of anti-tuberculosis drugs (Eckhardt et al., 2020).

Antioxidant and Antimicrobial Screening

Harini et al. (2017) synthesized thiazole-based piperidinone oximes and profiled their antioxidant and antimicrobial activities. They found that electronic effects of substituents played a significant role in these activities (Harini et al., 2017).

properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-11-2-1-10(7-13(11)18(19)20)12-8-21-14(17-12)9-3-5-16-6-4-9/h1-2,7-9,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUJNQMXTLRQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
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4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
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4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 5
4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 6
4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine

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